2-Chloro-3-(chloromethyl)-7-methylquinoline
CAS No.: 521915-96-8
Cat. No.: VC21309632
Molecular Formula: C11H9Cl2N
Molecular Weight: 226.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 521915-96-8 |
|---|---|
| Molecular Formula | C11H9Cl2N |
| Molecular Weight | 226.1 g/mol |
| IUPAC Name | 2-chloro-3-(chloromethyl)-7-methylquinoline |
| Standard InChI | InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3 |
| Standard InChI Key | LWRDXXNOYQZAEZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |
| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |
Introduction
Chemical Structure and Properties
2-Chloro-3-(chloromethyl)-7-methylquinoline contains a quinoline core structure with three key functional groups: a chlorine atom at position 2, a chloromethyl group at position 3, and a methyl group at position 7. This specific arrangement of substituents contributes to the compound's unique chemical and biological behavior.
Basic Identification
The compound has the following essential identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 521915-96-8 |
| Molecular Formula | C11H9Cl2N |
| Molecular Weight | 226.1 g/mol |
| VCID | VC21309632 |
The molecular structure features a quinoline backbone with the distinct pattern of substituents that defines its reactivity profile and potential applications in chemical synthesis.
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline are critical for understanding its behavior in various applications:
| Property | Value |
|---|---|
| Physical State | Powder to crystal |
| Density | 1.355±0.06 g/cm³ (Predicted) |
| Boiling Point | ~332.2±27.0 °C (Predicted) |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in Dimethylformamide |
These properties influence the compound's handling requirements and potential applications in chemical reactions and formulations.
Synthesis Methods
The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically follows established organic chemistry procedures designed to introduce the specific substituents onto the quinoline scaffold.
Standard Synthetic Route
According to published literature, the compound can be synthesized through a multi-step reaction:
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First step: Treatment with sodium tetrahydroborate in ethanol at 20°C
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Second step: Reaction with thionyl chloride in benzene at 80°C
This synthetic pathway was documented by Praveena et al. in Bioorganic and Medicinal Chemistry Letters (2015), suggesting its relevance in medicinal chemistry applications.
Alternative Synthesis Approaches
The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically involves the chlorination of 7-methylquinoline. A common method employs the reaction of 7-methylquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloro and chloromethyl groups at the 2 and 3 positions, respectively.
Industrial production may incorporate similar chlorination reactions but implemented on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or distillation are often incorporated to obtain high-purity products suitable for further applications.
Comparative Analysis with Similar Compounds
Understanding the relationship between 2-Chloro-3-(chloromethyl)-7-methylquinoline and similar compounds helps contextualize its properties and potential applications.
Structural Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 2-Chloro-3-(chloromethyl)-7-methylquinoline | C11H9Cl2N | 226.1 g/mol | Reference compound |
| 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | 212.08 g/mol | Lacks methyl group at position 7 |
| 2-Chloro-7-methoxy-3-methylquinoline | C11H10ClNO | Not specified | Contains methoxy at position 7 and methyl at position 3 instead of chloromethyl |
| 2-Chloro-3-(2-chloroethyl)-7-methylquinoline | C12H11Cl2N | 240.13 g/mol | Contains 2-chloroethyl instead of chloromethyl at position 3 |
These structural variations significantly impact the reactivity patterns, physical properties, and potential biological activities of each compound.
Property Differences
The substitution patterns on the quinoline scaffold substantially affect the physical and chemical properties:
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The melting point of 2-Chloro-3-(chloromethyl)quinoline is reported as 115.0 to 119.0°C, providing a reference point for predicting the melting behavior of 2-Chloro-3-(chloromethyl)-7-methylquinoline.
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The additional methyl group at position 7 in 2-Chloro-3-(chloromethyl)-7-methylquinoline likely increases lipophilicity compared to the unmethylated analog, potentially affecting its solubility profile and biological membrane permeability.
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2-Chloro-3-(2-chloroethyl)-7-methylquinoline, with its extended chloroethyl group, exhibits different physical properties including a higher boiling point (363.5°C at 760 mmHg) and different density (1.269 g/cm³) compared to the chloromethyl analog.
Research Developments and Future Directions
The current research landscape surrounding 2-Chloro-3-(chloromethyl)-7-methylquinoline suggests several promising directions for future investigation.
Current Research Findings
Molecular docking studies on related compounds suggest potential mechanisms of action for quinoline derivatives:
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Structurally similar quinoline compounds have demonstrated interactions with bacterial enzymes such as MurD ligase, suggesting a potential mechanism for their antibacterial activity.
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These interactions typically involve the formation of weak non-covalent π-alkyl interactions between the aromatic ring systems and binding site residues.
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